Product packaging for 4-(4-Cyanopyridin-2-yl)benzoic acid(Cat. No.:)

4-(4-Cyanopyridin-2-yl)benzoic acid

Cat. No.: B14102468
M. Wt: 224.21 g/mol
InChI Key: VDWDAPHWBRJBMV-UHFFFAOYSA-N
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Description

4-(4-Cyanopyridin-2-yl)benzoic acid is a chemical compound with the molecular formula C13H8N2O2 and a CAS registry number of 648898-11-7 . This benzoic acid derivative features a cyanopyridine moiety, a structural motif often incorporated into molecules designed for pharmaceutical and biological research . Compounds with similar structures, particularly those containing aminopyridine cores, have been investigated as inhibitors of enzymes like ecto-5'-nucleotidase (e5'NT) and tissue non-specific alkaline phosphatase (TNAP), which are targets in oncology and other disease areas . The specific positioning of the cyano and carboxylic acid functional groups on the aromatic rings makes it a valuable synthetic intermediate or potential pharmacophore. Its physicochemical properties, such as its calculated lipophilicity (LogP), can be critical for its application profile, especially in research aimed at developing central nervous system (CNS) agents, where optimal lipophilicity is necessary for blood-brain barrier penetration . Researchers utilize this compound in the synthesis of more complex molecules, in structure-activity relationship (SAR) studies, and in molecular docking simulations to explore binding interactions with biological targets . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For specific pricing, availability, and shipping information, please contact the supplier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2O2 B14102468 4-(4-Cyanopyridin-2-yl)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

4-(5-cyanopyridin-2-yl)benzoic acid

InChI

InChI=1S/C13H8N2O2/c14-7-9-1-6-12(15-8-9)10-2-4-11(5-3-10)13(16)17/h1-6,8H,(H,16,17)

InChI Key

VDWDAPHWBRJBMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis of 4-(4-Cyanopyridin-2-yl)benzoic acid reveals that the primary disconnection point is the carbon-carbon bond linking the pyridine (B92270) and benzoic acid rings. This bond is strategically formed using cross-coupling reactions, which are among the most powerful tools for C-C bond formation.

This disconnection leads to two primary precursor fragments:

A pyridine-based fragment , which would be a di-substituted pyridine.

A benzene-based fragment , which would be a substituted benzoic acid or a precursor thereof.

The specific nature of the precursors depends on the chosen coupling strategy. For instance, a Suzuki-Miyaura coupling would necessitate a halopyridine and a benzoic acid-derived boronic acid (or vice-versa). Therefore, key precursors can be identified as:

Precursor A (Pyridine Moiety): 2-Halo-4-cyanopyridine (e.g., 2-bromo-4-cyanopyridine (B76586) or 2-chloro-4-cyanopyridine).

Precursor B (Benzene Moiety): 4-Boronobenzoic acid or its ester equivalent.

Alternatively, for a Negishi coupling, the precursors would be a halopyridine and an organozinc derivative of benzoic acid. orgsyn.org The functional groups (cyano and carboxyl) can either be present on the initial precursors or introduced at a later stage in the synthesis.

Optimized Synthetic Routes for this compound

The construction of the target biaryl system is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The choice of reaction depends on factors like substrate availability, functional group tolerance, and desired reaction conditions.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming C-C bonds due to the stability and low toxicity of organoboron reagents. libretexts.org The reaction typically involves a palladium catalyst to couple an organoboron compound with an organic halide in the presence of a base. libretexts.orgyoutube.com For the synthesis of this compound, the reaction would couple 2-halopyridine derivative with a 4-carboxyphenylboronic acid. The reactivity order for the halide is generally I > Br > Cl. orgsyn.orgyoutube.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is known for its high functional group tolerance and reactivity. orgsyn.org The synthesis could involve the coupling of a 2-halopyridine with a 4-(chlorozincio)benzoate. Organozinc reagents for pyridine derivatives can be prepared through various methods, including transmetalation from organolithium compounds or direct insertion of zinc into a carbon-halogen bond. orgsyn.org

Sonogashira Coupling: While typically used to form carbon-carbon bonds between sp² and sp hybridized carbons (aryl/vinyl halides and terminal alkynes), its principles can be adapted. wikipedia.orgorganic-chemistry.orglibretexts.org A direct synthesis of the target molecule via Sonogashira is not standard. However, a Sonogashira reaction could be employed to build a more complex pyridine precursor first, which is then used in a subsequent coupling step. The reaction is catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

The following table summarizes typical conditions for these coupling reactions in the context of pyridine-containing biaryl synthesis.

Coupling ReactionCatalyst/LigandBaseSolventTypical Precursors
Suzuki-Miyaura Pd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂OAryl Halide + Arylboronic Acid
Negishi Pd(PPh₃)₄, Ni(acac)₂Not requiredTHF, DMFAryl Halide + Aryl-zinc Halide
Sonogashira Pd(PPh₃)₂Cl₂, CuIEt₃N, PiperidineTHF, DMFAryl Halide + Terminal Alkyne

This table presents generalized conditions. Specific optimizations are necessary for each substrate combination.

Cyanation Protocols: The introduction of a cyano group onto a pyridine ring can be achieved through several methods. A common approach is the nucleophilic substitution of a halogen atom on the pyridine ring using a cyanide salt, such as sodium or potassium cyanide. google.com This reaction, known as cyanation, often requires polar aprotic solvents like DMSO or DMF and can be facilitated by a catalyst. google.com Another method is the Reissert-Henze reaction, where a pyridine N-oxide is activated before reacting with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). acs.org Modern methods also include palladium-catalyzed cyanation reactions, which offer high efficiency but can be sensitive to excess cyanide ions that may deactivate the catalyst. researchgate.net

Carboxylation Protocols: Carboxylation involves introducing a carboxylic acid group onto an aromatic ring. A classic method is the carbonation of a Grignard or organolithium reagent, formed from an aryl halide, with carbon dioxide. For more functionalized molecules, transition-metal-catalyzed carboxylation is preferred. Nickel-catalyzed carboxylation of aryl halides or triflates with CO₂ has emerged as a powerful method. nih.govacs.org These reactions often employ a metallic reductant like manganese or zinc. acs.orgorganic-chemistry.org Recent advances include visible-light-driven carboxylation using a combination of palladium and photoredox catalysts, which avoids the need for stoichiometric metal reductants. acs.org

In a multi-step synthesis, protecting groups are often essential to prevent unwanted side reactions of sensitive functional groups. wikipedia.org

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can interfere with certain reactions, such as those involving strong bases or organometallic reagents. It can be protected by forming a pyridine N-oxide, which can be later deoxygenated. Another strategy is the formation of a pyridine-borane complex, which masks the basicity and nucleophilicity of the nitrogen and can be removed under acidic conditions. sigmaaldrich.com

Carboxylic Acid: The acidic proton of the carboxylic acid group is incompatible with organometallic reagents (e.g., Grignard, organolithium, or organozinc reagents) used in some coupling strategies. Therefore, it is typically protected as an ester (e.g., methyl or ethyl ester). The ester can be easily hydrolyzed back to the carboxylic acid in a final step using acidic or basic conditions. wikipedia.org

The selection of a protecting group strategy depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal without affecting other parts of the molecule.

Green Chemistry Principles and Sustainable Synthetic Approaches

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact and improve efficiency. rasayanjournal.co.in Key strategies include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.inbiosynce.com Suzuki-Miyaura couplings, for example, can often be performed in aqueous media. libretexts.org

Catalysis: Using highly efficient catalysts at low loadings to minimize waste. This includes developing recyclable heterogeneous catalysts or using more abundant and less toxic metals where possible. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. One-pot and multicomponent reactions are excellent examples of this principle. nih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net

The following table highlights green alternatives for key synthetic steps.

Synthetic StepConventional MethodGreen Alternative
C-C Coupling Pd catalyst in organic solvent (Toluene, DMF)Pd catalyst in water; lower catalyst loading; recyclable catalyst libretexts.orgresearchgate.net
Synthesis High temperature, long reaction timesMicrowave-assisted synthesis; one-pot reactions nih.govresearchgate.net
Solvents Volatile organic compounds (VOCs)Water, ethanol, ionic liquids rasayanjournal.co.inbiosynce.com

By integrating these principles, the synthesis of complex molecules like this compound can be made more sustainable and economically viable.

Design and Synthesis of Analogue Compounds and Derivatives

Structural Modification Strategies: Pyridine (B92270) Ring Diversification

The pyridine ring is a critical component of 4-(4-Cyanopyridin-2-yl)benzoic acid, and its diversification can significantly influence the compound's electronic and steric properties. A variety of synthetic strategies can be employed to introduce a range of substituents onto the pyridine core. These modifications can alter the molecule's reactivity, solubility, and biological activity. nih.govdovepress.com

One common approach involves the multi-component reaction for the synthesis of substituted cyanopyridines. researchgate.net This method allows for the one-pot synthesis of highly functionalized pyridine rings by combining a 1,3-dicarbonyl compound, an aromatic aldehyde, malononitrile, and an alcohol. researchgate.net By varying the starting materials, a library of analogues with diverse substitution patterns on the pyridine ring can be generated. For instance, the use of different aromatic aldehydes can introduce various aryl groups at the 4-position of the pyridine ring.

Another strategy focuses on the direct functionalization of a pre-existing pyridine ring. For example, Suzuki-Miyaura cross-coupling reactions can be utilized to introduce aryl or heteroaryl substituents at specific positions of the pyridine ring. nih.gov This has been demonstrated in the synthesis of bedaquiline (B32110) analogues, where various aryl boronic acids were coupled with a brominated pyridine intermediate. nih.gov This approach could be adapted to introduce substituents at the 3, 5, or 6-positions of the pyridine ring in this compound, assuming a suitably halogenated precursor is available.

Furthermore, the cyano group itself can be a point of diversification. It can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form heterocyclic rings. These transformations would lead to a new class of derivatives with potentially different chemical and physical properties.

Table 1: Examples of Pyridine Ring Diversification Strategies

Strategy Description Potential Modification on this compound Reference
Multi-component Reaction One-pot synthesis using a 1,3-dicarbonyl compound, aromatic aldehyde, malononitrile, and alcohol. Introduction of various substituents at the 3, 5, and 6-positions of the pyridine ring. researchgate.net
Suzuki-Miyaura Cross-Coupling Palladium-catalyzed coupling of a halopyridine with a boronic acid. Introduction of aryl or heteroaryl groups at various positions on the pyridine ring. nih.gov
Cyano Group Transformation Hydrolysis, amidation, or cycloaddition reactions of the nitrile group. Conversion of the cyano group to other functional groups like carboxylic acid, amide, or tetrazole. masterorganicchemistry.com

Benzoic Acid Moiety Derivatization

The carboxylic acid group of this compound is a prime site for derivatization, offering a straightforward route to a wide array of functional analogues, particularly esters and amides. These derivatives can exhibit altered solubility, stability, and biological profiles compared to the parent acid.

Esterification: The synthesis of esters is a fundamental transformation in organic chemistry. iajpr.com The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. researchgate.net For instance, reacting this compound with various alcohols (e.g., methanol, ethanol, isopropanol) would yield the corresponding methyl, ethyl, and isopropyl esters. To overcome potential equilibrium limitations, dehydrating agents or alternative methods like using acyl chlorides can be employed. The synthesis of esters from a related quinazolinone-benzoic acid derivative has been successfully achieved by first converting the carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with different alcohols. researchgate.net

Amidation: Amide synthesis is another crucial derivatization strategy. Amides can be formed by reacting the carboxylic acid with an amine. masterorganicchemistry.comlibretexts.org Direct reaction requires high temperatures, so coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) are often used to facilitate the reaction under milder conditions. masterorganicchemistry.comorganic-chemistry.org A study on the synthesis of novel benzofurancarboxamides demonstrated the formation of amides by reacting the corresponding acid chloride with various amines in the presence of a base. organic-chemistry.org This methodology could be applied to synthesize a diverse library of amides from this compound by reacting its acid chloride with primary and secondary amines.

Table 2: Common Derivatization Reactions for the Benzoic Acid Moiety

Derivative Reagents and Conditions General Reaction Reference
Esters Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat (Fischer Esterification) R-COOH + R'-OH ⇌ R-COOR' + H₂O iajpr.comresearchgate.net

Exploration of Linker and Bridging Unit Modifications

While direct modifications to insert a linker into the existing this compound structure are synthetically challenging, analogues with various linkers can be synthesized through convergent strategies. This involves preparing the pyridine and benzoic acid fragments with appropriate functional groups that can be coupled together.

For example, a common strategy to introduce a flexible linker is to incorporate an ether, thioether, or an amide bond. The synthesis of quinazolin-4-one/3-cyanopyridin-2-one hybrids has been achieved through a one-pot, four-component reaction, which effectively creates a complex bridged system. nih.gov A similar multi-component approach could be envisioned to construct analogues of this compound with different bridging units.

Another approach involves the synthesis of building blocks that already contain a portion of the linker. For instance, a (cyanopyridinyl)aniline could be synthesized and then coupled with a suitably functionalized benzoic acid derivative to introduce an amino-phenyl bridge.

Table 3: Potential Linker Modifications and Synthetic Approaches

Linker Type Synthetic Strategy Resulting Analogue Structure (General)
Amide Linker Coupling of an amino-functionalized pyridine with a benzoic acid derivative. Pyridine-CONH-Ar-COOH
Ether Linker Williamson ether synthesis between a hydroxypyridine and a halobenzoic acid derivative. Pyridine-O-Ar-COOH
Methylene Bridge Wittig reaction or other C-C bond-forming reactions. Pyridine-CH₂-Ar-COOH

Synthesis of Polymeric Precursors and Monomers

The functional groups present in this compound, namely the carboxylic acid and the cyano group, make it a suitable candidate for the synthesis of polymeric precursors and monomers. cmu.edu These monomers can then be polymerized to create functional polymers with potentially interesting thermal, optical, or mechanical properties.

One strategy involves modifying the benzoic acid moiety to introduce a polymerizable group. For example, the carboxylic acid can be converted into an ester with a hydroxyl-containing monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA). The resulting monomer, possessing a methacrylate group, can then undergo free-radical polymerization. The synthesis of functional polymers by atom transfer radical polymerization (ATRP) has been demonstrated using initiators derived from 4-ethylbenzoic acid. cmu.edu A similar approach could be used to create an ATRP initiator from this compound.

Alternatively, the pyridine ring can be functionalized with a polymerizable group. For instance, a vinyl group could be introduced onto the pyridine ring, creating a styrenic-type monomer. Such monomers can be polymerized via various methods, including radical polymerization.

The development of poly(2-oxazoline)s is another avenue. The cationic ring-opening polymerization (CROP) of 2-oxazoline monomers is a well-established method for producing well-defined polymers. mdpi.com While not a direct polymerization of the title compound, it could be used as a functional initiator or terminator to create block copolymers with unique architectures.

Table 4: Strategies for Developing Polymeric Materials

Approach Description Example Monomer/Precursor Structure Polymerization Method Reference
Monomer Synthesis via Esterification Esterification of the benzoic acid with a hydroxyl-functionalized monomer. 4-(4-Cyanopyridin-2-yl)benzoyl-oxyethyl methacrylate Free-Radical Polymerization cmu.edu
Initiator Synthesis for ATRP Modification of the benzoic acid to create an ATRP initiator. 2-Bromo-2-(4-(4-cyanopyridin-2-yl)benzoyl)oxy)propanoate Atom Transfer Radical Polymerization (ATRP) cmu.edu
Functionalization of Pyridine Ring Introduction of a vinyl group on the pyridine ring. 4-(4-Cyano-5-vinylpyridin-2-yl)benzoic acid Radical Polymerization cmu.edu
Use in Poly(2-oxazoline) Synthesis As a functional initiator or terminating agent for CROP. N/A (Used to modify polymer chains) Cationic Ring-Opening Polymerization (CROP) mdpi.com

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-Ray Diffraction Studies: Crystalline Architectures and Packing Motifs

Single-crystal X-ray diffraction (SCXRD) remains the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific SCXRD study for 4-(4-Cyanopyridin-2-yl)benzoic acid is not publicly available, the crystalline architectures of closely related substituted benzoic acids and pyridine (B92270) derivatives provide a strong basis for predicting its solid-state behavior.

The molecular structure of this compound features a carboxylic acid group, a cyano group, and a pyridine ring, all of which are capable of participating in strong and directional intermolecular interactions. The most prominent of these is the hydrogen bonding involving the carboxylic acid moiety. It is highly probable that the carboxylic acid groups will form robust, centrosymmetric dimers via O-H···O hydrogen bonds, a common and highly stable supramolecular synthon in carboxylic acids.

For instance, in the crystal structure of 2-[2,6-bis(pyrazin-2-yl)pyridin-4-yl]benzoic acid, aromatic π-π stacking interactions with centroid-centroid distances of 3.9186(4) Å and 3.9794(5) Å are observed, which generate infinite chains. uni.lu Furthermore, O-H···O hydrogen bonds connect these chains to form a two-dimensional supramolecular network. uni.lu In another related class of compounds, 3-methyl-2-(phenylamino)benzoic acids, the individual molecules pair up to form dimers through the acid-acid homosynthon. nih.gov

Table 1: Typical Intermolecular Interaction Geometries in Related Benzoic Acid Derivatives

Interaction TypeDonor-AcceptorDistance (Å)Angle (°)Reference
Hydrogen BondO-H···O~2.62 - 2.66~174 - 177 nih.gov
π-π StackingRing Centroid-Ring Centroid~3.92 - 3.98- uni.lu

This table presents typical values observed in related structures and serves as a predictive guide for this compound.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Solid-state Nuclear Magnetic Resonance (ss-NMR) spectroscopy is an invaluable tool for the structural characterization of crystalline and amorphous solids, providing information about the local environment of atomic nuclei. For this compound, ss-NMR would be particularly useful for identifying the presence of polymorphs, which are different crystal forms of the same compound. Polymorphs can exhibit distinct physical properties, and ss-NMR can readily distinguish between them due to differences in the local chemical environments of the atoms, leading to different chemical shifts.

Furthermore, ss-NMR can provide detailed insights into the intermolecular interactions within the crystal lattice. For example, the ¹H chemical shifts are highly sensitive to hydrogen bonding, and changes in these shifts can be used to probe the strength and geometry of the O-H···O and other hydrogen bonds. Similarly, ¹³C and ¹⁵N ss-NMR can provide information about the electronic structure and bonding of the aromatic rings and the cyano group.

In studies of related pyridinecarboxaldehyde complexes, ss-NMR has been effectively used to probe the local structure. nih.gov For instance, 2D ¹H-¹³C HETCOR (Heteronuclear Correlation) experiments can establish connectivity between protons and carbons, aiding in the assignment of resonances. nih.gov While the presence of a paramagnetic metal center in these complexes significantly affects the NMR spectra, the underlying principles of using ss-NMR to probe local structure are applicable to purely organic systems like this compound. nih.gov

Table 2: Potential Applications of Solid-State NMR for this compound

NMR NucleusInformation Gained
¹HProbing hydrogen bond strength and geometry; identifying different proton environments.
¹³CDistinguishing between polymorphs; assessing the electronic structure of the aromatic rings.
¹⁵NInvestigating the local environment of the pyridine and cyano nitrogen atoms.

Conformational Preferences and Rotational Barriers

Steric hindrance between the ortho-protons on the two rings will likely favor a non-planar conformation. In the related compound 2-[2,6-bis(pyrazin-2-yl)pyridin-4-yl]benzoic acid, the phenyl ring is rotated out of the pyridine ring plane by a significant 52.60(9)°. uni.lu A similar twisted conformation is expected for this compound. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface as a function of this dihedral angle, allowing for the determination of the lowest energy conformation and the energy barriers to rotation.

The rotational barrier is a critical parameter as it determines the ease with which the molecule can adopt different conformations. A high rotational barrier would suggest a more rigid structure, while a low barrier would imply greater conformational flexibility. This has implications for the ability of the molecule to adapt its shape to fit into different crystal lattices, potentially leading to polymorphism. Conformational analysis of related phenylaminobenzoic acids has shown that while conformational flexibility is a prerequisite, the substitution pattern is the ultimate determinant of polymorphism. nih.gov

Chirality and Stereochemical Considerations in Derivatives

The parent molecule, this compound, is achiral. However, the introduction of chiral centers through chemical modification would lead to the formation of stereoisomers (enantiomers and diastereomers). For example, esterification of the carboxylic acid with a chiral alcohol would produce diastereomeric esters.

The stereochemistry of such derivatives would be of paramount importance as different stereoisomers can exhibit distinct biological activities, optical properties, and self-assembly behaviors. The separation and characterization of these stereoisomers would be essential for any application where stereospecific interactions are critical.

Furthermore, the introduction of chirality could be used to induce the formation of chiral supramolecular structures. Chiral molecules can self-assemble into helical or other complex chiral architectures, which are of interest for applications in nonlinear optics, chiral separations, and asymmetric catalysis. While no specific chiral derivatives of this compound have been reported in the literature, the principles of stereochemistry provide a clear pathway for the design of new functional materials based on this molecular scaffold.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT methods can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics. nih.govresearchgate.net Functionals like B3LYP are commonly employed for their accuracy in determining the energy and geometry of organic molecules. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's stability and reactivity. actascientific.com

A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron, indicating higher chemical reactivity and lower kinetic stability. actascientific.com For analogous aromatic compounds, DFT calculations have been used to determine these values. For instance, the analysis of 4-(carboxyamino)-benzoic acid revealed a HOMO-LUMO energy gap of 5.0 eV, indicating a stable structure. actascientific.com The ionization potential (energy required to remove an electron from HOMO) and electron affinity (energy released when an electron is added to LUMO) are also derived from these orbital energies, providing further insight into the molecule's propensity to engage in chemical reactions. actascientific.com

Table 1: Illustrative Frontier Molecular Orbital Properties of an Analogous Aromatic Acid (Data based on 4-(carboxyamino)-benzoic acid for exemplary purposes) actascientific.com

ParameterValue (eV)
HOMO Energy-6.82
LUMO Energy-1.82
Energy Gap (ΔE)5.00
Ionization Potential (I)6.82
Electron Affinity (A)1.82
Electronegativity (χ)4.32
Global Hardness (η)2.50
Global Softness (S)0.40
Electrophilicity Index (ω)3.73

These global reactivity descriptors help in quantifying the molecule's chemical behavior. actascientific.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color spectrum to represent different electrostatic potential values. Typically, red regions indicate negative potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen) and are susceptible to electrophilic attack. Conversely, blue regions denote positive potential, indicating electron-poor areas (e.g., around hydrogen atoms) that are favorable for nucleophilic attack. Green areas represent neutral potential.

For 4-(4-Cyanopyridin-2-yl)benzoic acid, one would expect to see negative potential (red/yellow) localized around the nitrogen atom of the cyano group, the pyridine (B92270) ring's nitrogen, and the oxygen atoms of the carboxylic acid group. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Positive potential (blue) would be anticipated around the hydrogen atom of the carboxylic acid's hydroxyl group, making it a primary site for nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov By simulating the movements and interactions of atoms and molecules, MD can reveal conformational changes, stability of complexes, and the nature of intermolecular interactions, such as those with solvent molecules or biological targets like enzymes. nih.govnih.gov In drug design, for example, MD simulations can assess the stability of a ligand-protein complex, a crucial factor for an effective inhibitor. nih.gov Analysis of the root mean square deviation (RMSD) during a simulation can indicate whether a system has reached a stable equilibrium state. nih.gov

For this compound, MD simulations could be used to understand how it behaves in an aqueous solution, how it interacts with other molecules, and to explore its potential binding modes within a protein's active site. Such simulations provide a bridge between the static electronic structure and the dynamic functions of the molecule in a realistic environment.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Molecular Features

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity or other properties. mdpi.comnih.gov By developing mathematical models based on a set of known compounds, QSAR can predict the activity of new, untested molecules. mdpi.comfrontiersin.org This approach is instrumental in drug discovery for identifying promising candidates and optimizing lead compounds. nih.gov

The development of a QSAR model involves several steps: selecting a dataset of compounds, calculating molecular descriptors (physicochemical, steric, electronic properties), partitioning the data, building a model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and validating the model's predictive power. mdpi.comnih.gov For a series of compounds including derivatives of this compound, a QSAR model could identify key molecular features—such as specific electronic properties (e.g., dipole moment) or structural descriptors—that are critical for a desired activity, thereby guiding the synthesis of more potent analogues. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate activation energies, providing a detailed, step-by-step understanding of how a reaction proceeds. researchgate.net

For instance, a computational study on the rearrangement of a related isocoumarin (B1212949) derivative to a phthalide-carboxamide system proposed a mechanistic pathway involving protonation and a lactone ring-opening intermediate, followed by recyclization. mdpi.com Similarly, DFT calculations have been used to investigate the mechanism of decarboxylation of benzoic acid, comparing different potential pathways, such as those involving metal catalysts or radical intermediates, and determining their respective activation energies. researchgate.net For this compound, computational studies could be employed to explore its synthesis pathways, predict potential side reactions, or understand its degradation mechanisms under various conditions.

Coordination Chemistry and Metal Organic Frameworks Mofs

Ligand Design Principles for Metal Complexation

The design of organic ligands is a cornerstone in the development of functional coordination polymers and MOFs. The structure of 4-(4-Cyanopyridin-2-yl)benzoic acid is strategically designed to act as a versatile linker in metal complexes. It possesses two key coordinating groups: the carboxylate group (-COOH) and the nitrogen atom of the pyridine (B92270) ring.

Bifunctional Coordination: The carboxylate group, upon deprotonation, offers a strong, negatively charged binding site for metal ions, typically coordinating in a monodentate, bidentate (chelating or bridging), or multidentate fashion. The pyridyl nitrogen atom provides an additional, neutral coordination site. This dual functionality allows the ligand to bridge multiple metal centers, facilitating the formation of extended one-, two-, or three-dimensional networks.

Structural Rigidity and Directionality: The rigid phenyl and pyridine rings provide a well-defined geometry and directional preference for coordination. This rigidity is crucial for the predictable assembly of ordered, crystalline frameworks, a defining characteristic of MOFs. The angle between the carboxylate and pyridyl binding sites influences the resulting topology of the coordination network.

Functional Group Influence: The cyano group (-CN) on the pyridine ring is a significant feature. While it can potentially coordinate to metal centers, it more commonly acts as a functional group that lines the pores of the resulting MOF. Its strong dipole moment and hydrogen-bonding acceptor capability can create specific host-guest interaction sites, enhancing selectivity for certain molecules. Ligands with similar functionalities, such as amino groups, have been shown to enhance gas adsorption through hydrogen bonding with guest molecules like acetylene.

The combination of a carboxylate group and a nitrogen-containing heterocycle is a well-established strategy in MOF chemistry. For instance, ligands like 4-(4-carboxyphenyl)-2,2,4,4-terpyridine and 2,4-bis-(triazol-1-yl)benzoic acid are used to create robust frameworks with specific functionalities. researchgate.netnih.govrsc.org The design of this compound follows these principles, offering a tailored building block for creating new materials with potentially unique properties.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes and MOFs using this compound typically involves the reaction of the ligand with a metal salt under solvothermal or hydrothermal conditions. These methods use elevated temperatures and pressures to increase the solubility of the reactants and promote the crystallization of the final product.

A general synthetic procedure would involve:

Dissolving the this compound ligand and a chosen metal salt (e.g., nitrates or acetates of zinc, copper, cobalt, or cadmium) in a high-boiling point solvent, most commonly N,N'-dimethylformamide (DMF). rsc.org

Sealing the mixture in a Teflon-lined stainless steel autoclave.

Heating the autoclave to a specific temperature (typically between 80°C and 180°C) for a period ranging from hours to several days.

Cooling the vessel slowly to room temperature, allowing for the formation of single crystals.

The resulting crystalline product is then washed with fresh solvent to remove any unreacted starting materials.

Characterization of the synthesized complexes is crucial to determine their structure, purity, and properties. A suite of analytical techniques is employed:

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material by comparing the experimental diffraction pattern to the one simulated from single-crystal data. nih.gov

Fourier-Transform Infrared Spectroscopy (FT-IR): This technique is used to confirm the coordination of the carboxylate group to the metal center. The characteristic C=O stretching frequency of the carboxylic acid (typically around 1700 cm⁻¹) shifts to lower wavenumbers upon coordination. uobaghdad.edu.iq

Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the framework and to identify the temperature at which coordinated or guest solvent molecules are lost, and at which the framework itself decomposes. nih.gov

Elemental Analysis: Confirms the empirical formula of the synthesized compound. uobaghdad.edu.iq

The table below summarizes the characterization techniques and the information they provide.

TechniquePurposeTypical Observations
Single-Crystal X-ray DiffractionDetermines the 3D atomic structure.Provides data on unit cell dimensions, space group, coordination environment, and network topology.
Powder X-ray Diffraction (PXRD)Assesses bulk material purity and crystallinity.Matches the experimental pattern with the simulated one from single-crystal data to confirm a pure phase.
FT-IR SpectroscopyIdentifies functional groups and confirms coordination.A shift in the carboxyl C=O and pyridyl C=N stretching bands indicates coordination to the metal ion.
Thermogravimetric Analysis (TGA)Evaluates thermal stability.Shows weight loss steps corresponding to the removal of guest/coordinated solvents and framework decomposition.

Self-Assembly of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The formation of MOFs and coordination polymers from this compound and metal ions is a process of molecular self-assembly. nih.gov The final structure is dictated by a delicate balance of factors including the coordination preferences of the metal ion, the geometry of the ligand, the reaction temperature, the solvent system, and the presence of any modulating agents. unito.it

The bifunctional nature of the ligand allows it to link metal centers into extended structures. For example, the carboxylate end might bridge two metal ions to form a dinuclear secondary building unit (SBU), while the pyridyl nitrogen atoms could then link these SBUs into a larger framework. The use of auxiliary ligands, such as 4,4'-bipyridine, can also be employed to "pillar" 2D layers into 3D frameworks, a common strategy in MOF design. rsc.orgresearchgate.net

The resulting structure of a MOF can be described by its topology, which simplifies the complex atomic arrangement into a network of nodes (the metal ions or clusters) and linkers (the organic ligands). The specific geometry of this compound, combined with the coordination number of the metal ion, will determine the final topology.

Research on analogous ligands provides insight into the potential architectures. For example, MOFs constructed from a terpyridine-based carboxylic acid ligand, M₂L₂(1,4-bdc)(H₂O), have been shown to form novel and complex topologies. researchgate.netrsc.org Depending on the metal ion (Co²⁺ or Ni²⁺), a 2-nodal (3, 8)-connected 3D architecture with a (4.6²)₂(4⁷.6¹⁸.8³) topology was observed. rsc.org When Cu²⁺ was used, a different, 3-fold interpenetrated 3-nodal (3, 4)-connected 3D framework was formed. rsc.org These examples highlight how the interplay between the metal ion and the ligand dictates the final, intricate architecture. It is conceivable that MOFs based on this compound could yield similarly diverse and novel topologies.

A key feature of MOFs is their permanent porosity. The size, shape, and chemical nature of the pores are determined by the length and functionality of the organic linkers. For a MOF constructed from this compound, the pores would be decorated with the cyano (-CN) functional groups.

This specific pore functionalization is expected to have a significant impact on host-guest interactions:

Polarity and Selectivity: The highly polar cyano group can lead to preferential adsorption of polar guest molecules over nonpolar ones through dipole-dipole interactions.

Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, enhancing interactions with guest molecules that are hydrogen bond donors. This can be particularly useful in applications like gas separation and storage.

Sensing: The electronic properties of the framework can be sensitive to the presence of certain guest molecules within the pores. The interaction between the guest and the cyano-functionalized pore walls can induce a change in the MOF's properties, such as its luminescence, which can be exploited for chemical sensing applications. nih.gov Studies on other functionalized MOFs have demonstrated that decorating pores with specific groups is a powerful strategy to achieve high selectivity toward target analytes. nih.gov

Catalytic Applications of Metal Complexes and MOFs (Non-biological Systems)

MOFs are promising materials for heterogeneous catalysis due to their high surface area, tunable pore sizes, and the presence of catalytically active sites. unito.it These active sites can be the metal nodes themselves (acting as Lewis acids), the organic linkers, or encapsulated guest molecules.

For MOFs derived from this compound, several catalytic possibilities exist:

Lewis Acid Catalysis: If the synthesis results in metal nodes with open or accessible coordination sites, these can function as Lewis acid catalysts for various organic transformations.

Advanced Spectroscopic and Photophysical Characterization

High-Resolution NMR Techniques for Complex Mixture Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-(4-cyanopyridin-2-yl)benzoic acid, both ¹H and ¹³C NMR spectroscopy provide critical information about the chemical environment of each atom.

In ¹H NMR spectra, the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), coupling constants (J values), and integration of the signals reveal the connectivity and spatial relationships of the hydrogen atoms. rsc.org For instance, the aromatic protons on the benzoic acid and pyridine (B92270) rings exhibit distinct chemical shifts due to the differing electronic effects of the carboxylic acid and cyano groups.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. docbrown.info The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of neighboring atoms. docbrown.info In this compound, one would expect to observe distinct signals for the carboxyl carbon, the cyano carbon, and the various aromatic carbons, with the number of unique signals being consistent with the molecule's symmetry. docbrown.info The use of deuterated solvents like DMSO-d₆ or CDCl₃ is standard, with tetramethylsilane (B1202638) (TMS) often used as an internal reference. rsc.orgdocbrown.info

Table 1: Representative NMR Data for Similar Aromatic Carboxylic Acids

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
Benzoic acidCDCl₃11.67 (s, 1H), 8.20 (d, 2H), 7.68 (t, 1H), 7.52 (t, 2H)172.60, 133.89, 130.28, 129.39, 128.55
4-Methylbenzoic acidDMSO-d₆12.80 (s, 1H), 7.84 (d, 2H), 7.29 (d, 2H), 2.36 (s, 3H)167.80, 143.46, 129.80, 129.55, 128.52, 21.55
4-Fluorobenzoic acidDMSO-d₆13.06 (s, 1H), 8.01 (dd, 2H), 7.32 (t, 2H)166.85, 165.23, 132.56, 116.07

Data sourced from supporting information of various chemical studies. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides invaluable information about the functional groups and bonding within a molecule. nih.govrsc.org These methods probe the vibrational modes of molecules, which are sensitive to bond strengths, bond angles, and atomic masses. nih.govrasayanjournal.co.in

For this compound, key vibrational bands are expected for the following functional groups:

-C≡N (Cyano group): A sharp, intense absorption band in the FT-IR spectrum, typically in the range of 2220-2260 cm⁻¹.

-COOH (Carboxylic acid group): A broad O-H stretching band from approximately 2500-3300 cm⁻¹ due to hydrogen bonding. A strong C=O stretching band is expected around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations will also be present at lower wavenumbers. rasayanjournal.co.in

Aromatic Rings: C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The cyano group, for instance, often shows a strong Raman signal. kaist.ac.kr Comparing experimental FT-IR and Raman spectra with theoretical calculations, often performed using Density Functional Theory (DFT), can aid in the precise assignment of vibrational modes. rasayanjournal.co.inresearchgate.net

Table 2: Characteristic Vibrational Frequencies for 4-Cyanobenzoic Acid

Vibrational ModeFT-IR (cm⁻¹)FT-Raman (cm⁻¹)
C≡N Stretch~2230~2230
C=O Stretch~1700Not prominent
Aromatic C=C Stretch~1600, ~1500~1600, ~1500
O-H StretchBroad, ~3000Weak

Data is based on typical values for 4-cyanobenzoic acid. rasayanjournal.co.inresearchgate.net

UV-Visible Absorption and Emission Spectroscopy: Electronic Transitions

UV-Visible absorption and emission spectroscopy are powerful tools for investigating the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure. rsc.orgrsc.org

For this compound, the presence of conjugated aromatic systems (the benzoic acid and pyridine rings) and electron-withdrawing groups (cyano and carboxylic acid) suggests that the molecule will absorb in the UV region. The electronic transitions are typically of the π → π* and n → π* type. The conjugation between the two aromatic rings can lead to a red shift (shift to longer wavelengths) in the absorption spectrum compared to the individual parent molecules. libretexts.org

Fluorescence emission occurs when the molecule relaxes from the excited state back to the ground state by emitting a photon. The emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (a phenomenon known as the Stokes shift). rsc.org The intensity and wavelength of the emission are sensitive to the molecular structure and the solvent environment. rsc.org

Table 3: Representative UV-Vis Absorption Data for Aromatic Acids

CompoundSolventλmax (nm)
Benzoic AcidWater~230, ~273
Cinnamic Acid-~270-280

Data based on general knowledge and specific studies. libretexts.orgrsc.org

Luminescence Properties and Quantum Yields

The luminescence properties of a compound, including its fluorescence quantum yield (ΦF), provide a measure of its efficiency in converting absorbed light into emitted light. The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. rsc.orgresearchgate.net

The quantum yield of this compound would be influenced by various factors, including the rigidity of its structure, the nature of its excited states, and the presence of non-radiative decay pathways such as internal conversion and intersystem crossing. nih.gov The presence of different substituents on the aromatic rings can significantly impact the fluorescence intensity and quantum yield. rsc.org For instance, electron-donating groups can sometimes enhance fluorescence, while heavy atoms or certain quenching groups can decrease it. The solvent polarity can also play a crucial role in the luminescence behavior. rsc.org

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy techniques, such as femtosecond transient absorption and time-resolved fluorescence, are employed to study the dynamics of excited states on ultrafast timescales (femtoseconds to nanoseconds). rsc.orgnih.gov These methods allow for the direct observation of processes like excited-state intramolecular proton transfer (ESIPT), internal conversion, intersystem crossing, and photoisomerization. rsc.orgnih.govnih.gov

Upon photoexcitation of this compound, a series of events would unfold. Time-resolved spectroscopy can track the population and depopulation of different electronic states, providing kinetic information about the rates of various photophysical and photochemical processes. researchgate.net The decay of the excited state can be complex, often involving multiple time constants that correspond to different relaxation pathways. rsc.org For example, an initial rapid decay might be associated with vibrational relaxation or solvent reorganization, followed by slower decays corresponding to fluorescence or intersystem crossing to a triplet state. rsc.orgresearchgate.net

Research Applications in Materials Science and Chemical Sensing

Application in Fluorescent Probes and Chemical Sensors (for analytes, not biological targets for clinical use)

The potential of 4-(4-Cyanopyridin-2-yl)benzoic acid as a fluorescent probe or chemical sensor for the detection of non-biological analytes has been considered, though specific examples of its application are not well-documented. The fluorescence properties of pyridine (B92270) derivatives are often sensitive to their chemical environment, including the presence of metal ions or other analytes. The cyano and carboxylic acid groups offer potential coordination sites for metal ions, which could lead to changes in the compound's fluorescence upon binding. This "turn-on" or "turn-off" fluorescent response could form the basis of a chemical sensor. However, research detailing the synthesis of such sensors based on this specific compound, their selectivity for particular analytes (e.g., metal ions, small molecules), and their sensing performance metrics such as detection limits and response times, is not currently available.

Role in Smart Materials and Responsive Systems

The concept of incorporating This compound into smart materials or responsive systems is an area of theoretical interest, but practical demonstrations are yet to be reported in the scientific literature. Smart materials are designed to change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemicals. The carboxylic acid group of the molecule could impart pH-responsiveness to a polymer or material it is incorporated into. Similarly, the pyridine and cyano groups could interact with specific analytes, potentially triggering a macroscopic change in the material's properties. For instance, its integration into a polymer network could lead to stimuli-responsive gels or films. Despite these possibilities, no studies have been found that explicitly describe the design, synthesis, and characterization of smart materials or responsive systems utilizing This compound .

Adsorbent Materials for Environmental Remediation (e.g., CO2 capture)

The potential use of This compound as a building block for adsorbent materials, particularly for carbon dioxide (CO2) capture, has not been specifically investigated in the available research. The nitrogen atoms in the pyridine ring and the cyano group could theoretically act as basic sites to interact with acidic gases like CO2. One potential application route is its use as an organic linker in the synthesis of metal-organic frameworks (MOFs). The carboxylic acid group can coordinate with metal ions to form the framework structure, while the cyanopyridine moiety could line the pores and provide specific binding sites for CO2 molecules. However, there are no published reports on the synthesis of MOFs using this particular ligand or data on their CO2 adsorption capacity, selectivity, and stability for environmental remediation applications.

Mechanistic Insights and Structure Function Relationships in Molecular Systems

Elucidation of Molecular Recognition Mechanisms

Molecular recognition is a fundamental process in chemistry and biology where molecules, through non-covalent interactions, exhibit specific binding. In the context of 4-(4-Cyanopyridin-2-yl)benzoic acid, its structural features—a carboxylic acid group, a pyridine (B92270) ring, and a nitrile group—suggest its potential to participate in various recognition events, including host-guest interactions and binding to specific non-biological targets.

Host-guest chemistry often involves a larger host molecule encapsulating a smaller guest molecule. nih.govsemanticscholar.orgrsc.org The principles of host-guest chemistry are crucial in the development of supramolecular structures and functional materials. nih.govsemanticscholar.orgrsc.org While specific host-guest systems involving this compound are not extensively documented, its components suggest potential interactions. The benzoic acid moiety can form strong hydrogen bonds, a key interaction in many host-guest complexes. The cyanopyridine unit can engage in dipole-dipole and π-π stacking interactions.

The study of cocrystals, where a compound forms a crystalline structure with another molecule (a co-former), provides insights into molecular recognition. For instance, gallic acid has been shown to form cocrystals with 4-cyanopyridine, where hydrogen bonding and other non-covalent interactions drive the self-assembly process. researchgate.net Similarly, 4-cyanophenylboronic acid forms molecular complexes with various N-donor ligands, demonstrating how different functional groups can dictate the resulting supramolecular architecture. nih.govnih.gov These examples with structurally related cyanopyridine derivatives highlight the types of interactions that could govern the molecular recognition behavior of this compound.

Influence of Structural Modifications on Molecular Function and Activity

The function and activity of a molecule are intrinsically linked to its three-dimensional structure. Altering the chemical structure, even subtly, can lead to significant changes in its properties and biological or chemical activity. This principle of structure-activity relationship (SAR) is a cornerstone of medicinal chemistry and materials science. mdpi.comnih.gov

For derivatives of this compound, modifications to the benzoic acid, pyridine, or cyano moieties would be expected to influence their function. For example, in a study of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, modifications on the benzoic acid ring significantly impacted their inhibitory and antiproliferative activities. nih.gov Introducing different substituents can alter the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, thereby affecting its interaction with a target.

In another example, the antiproliferative activity of pyridine derivatives was found to be enhanced by the presence and position of specific functional groups like methoxy, hydroxyl, carbonyl, and amino groups. mdpi.com Conversely, the introduction of bulky groups or halogen atoms tended to decrease activity. mdpi.com These findings suggest that systematic structural modifications of this compound could be a viable strategy to modulate its molecular function and activity for specific applications. The synthesis of various derivatives would be the first step in exploring these relationships. nih.govnih.gov

Computational Approaches to Understand Binding Energetics

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating molecular interactions and predicting binding affinities in a non-clinical context. mdpi.comnih.govnih.gov These approaches can provide valuable insights into the binding modes and energetics of a ligand, such as this compound, with a potential target.

Molecular docking studies can predict the preferred orientation of a molecule when bound to a receptor, as well as the strength of the interaction in terms of a docking score. mdpi.comscispace.comnih.gov For instance, docking simulations have been used to explain the potent antitumor activity of cyanopyridone derivatives by showing how they interact with the active sites of target enzymes. mdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.

Kinetic and Thermodynamic Studies of Molecular Interactions

To fully characterize a molecular interaction, it is essential to determine its kinetic and thermodynamic parameters. Kinetic studies provide information about the rates of association and dissociation of a complex, while thermodynamic studies reveal the driving forces behind the binding event, such as changes in enthalpy (ΔH) and entropy (ΔS). nih.gov

The binding affinity, often expressed as the association constant (Ka) or dissociation constant (Kd), is a key thermodynamic parameter. Spectroscopic techniques are commonly employed to determine these values. For example, the interaction of porphyrins with a lectin was investigated by monitoring changes in their absorption spectra upon binding, which allowed for the calculation of association constants. nih.gov

The temperature dependence of the binding constant can be used to determine the enthalpy and entropy changes of the interaction. A negative enthalpy change indicates that the binding is an exothermic process, often driven by the formation of favorable interactions like hydrogen bonds and van der Waals forces. The entropy change reflects the change in disorder of the system upon binding. These thermodynamic parameters provide a more complete picture of the binding process. For instance, a study on the binding of phenolic acids to human serum albumin calculated these parameters to understand the binding mode. nih.gov Although specific kinetic and thermodynamic data for this compound are not available, the established methodologies could be applied to quantify its interactions with various molecular partners.

Emerging Research Frontiers and Future Perspectives

Integration with Advanced Manufacturing Technologies

The synthesis and application of 4-(4-Cyanopyridin-2-yl)benzoic acid are poised to benefit significantly from the adoption of advanced manufacturing technologies. These technologies promise to enhance efficiency, scalability, and control over the production of this and related fine chemicals.

Continuous flow chemistry, for instance, offers a departure from traditional batch processing. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety. The synthesis of cyanopyridine derivatives, a key structural motif in the target molecule, has been successfully demonstrated using flow chemistry, suggesting a viable pathway for the continuous production of this compound.

Furthermore, the use of nanocatalysts represents another frontier in the advanced manufacturing of functionalized aromatic compounds. Superparamagnetic recyclable nanocatalysts have been employed for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions. orgchemres.org This approach not only enhances reaction rates and selectivity but also simplifies catalyst recovery and reuse, aligning with the principles of green chemistry. The application of such catalytic systems to the synthesis of this compound could streamline its production and reduce environmental impact.

Manufacturing TechnologyPotential Advantages for this compound
Continuous Flow Chemistry Precise control over reaction parameters, improved yield and purity, enhanced safety, potential for scalability.
Nanocatalysis Increased reaction rates, high selectivity, catalyst recyclability, environmentally friendly processing.

Exploration of Novel Reactivity Patterns

The chemical reactivity of this compound is largely dictated by its constituent functional groups: the pyridine (B92270) ring, the cyano group, and the carboxylic acid. Recent research into the reactivity of related cyanopyridines has unveiled exciting new possibilities.

A significant area of exploration is photocatalysis. Studies on the chemodivergent radical benzylation of 4-cyanopyridines have shown that a single photoredox catalyst can be used to selectively achieve either C4 or C2 benzylation by tuning the reaction conditions. nih.govnih.govrsc.org This switchable photocatalysis opens up avenues for the selective functionalization of the pyridine ring in this compound, allowing for the introduction of various substituents at specific positions. Such selective modifications are crucial for fine-tuning the electronic and steric properties of the molecule for specific applications.

The cyano group itself can participate in a variety of transformations. For example, tandem reactions involving benzopyranonitriles and pyrrolidines have been developed to synthesize novel 3-cyanopyridine (B1664610) derivatives with high atom economy. rsc.org Exploring similar tandem reaction pathways starting from or incorporating this compound could lead to the discovery of new complex heterocyclic structures with interesting photophysical or biological properties.

Multicomponent Systems and Hybrid Materials Development

The bifunctional nature of this compound makes it an excellent building block for the construction of multicomponent systems and hybrid materials.

Multicomponent Reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step. The synthesis of various 2-amino-3-cyanopyridine derivatives has been extensively studied through one-pot multicomponent reactions of aldehydes, malononitrile, and other reagents. researchgate.netresearchgate.netscispace.com The presence of both a nucleophilic pyridine nitrogen and an electrophilic cyano group, along with the carboxylic acid, suggests that this compound could be a valuable component in the design of novel MCRs to generate structurally diverse and complex molecular architectures.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The pyridine and carboxylic acid functionalities of this compound make it an ideal candidate for a linker in the synthesis of MOFs. The pyridine nitrogen can coordinate to a metal center, while the carboxylate group can form strong bonds with another metal center, leading to the formation of robust and porous frameworks. Researchers have successfully used a related ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid, to construct novel MOFs with interesting topologies and gas adsorption properties. nih.gov Similarly, MOFs built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid have also been reported. nih.gov These examples highlight the potential of this compound to create new MOFs with applications in gas storage, separation, and catalysis. rsc.org

System/MaterialRole of this compoundPotential Applications
Multicomponent Reactions Bifunctional reactantRapid generation of molecular diversity, synthesis of complex heterocycles.
Metal-Organic Frameworks Organic linkerGas storage and separation, catalysis, sensing.

Challenges and Opportunities in Compound-Specific Research

Despite its potential, research specifically focused on this compound faces certain challenges that also present significant opportunities for future investigation.

A primary challenge is the limited availability of direct experimental and theoretical data for this specific compound. a2bchem.com Much of the current understanding is extrapolated from studies on related cyanopyridines and benzoic acids. Therefore, a key opportunity lies in the comprehensive characterization of its physical, chemical, and electronic properties. This foundational knowledge is essential for its rational design and application in various fields.

Another challenge is the selective functionalization of the pyridine ring. While general methods for pyridine functionalization exist, achieving high regioselectivity in the presence of multiple reactive sites within this compound can be complex. Overcoming this challenge through the development of novel synthetic methodologies would be a significant advancement.

The opportunities for this compound are vast. Its potential as a versatile building block in supramolecular chemistry and crystal engineering is yet to be fully explored. The combination of a hydrogen-bonding carboxylic acid group and a metal-coordinating pyridine-nitrile moiety could be exploited to create novel self-assembled structures with unique functions. Furthermore, its application in the development of functional materials, such as nonlinear optical materials, liquid crystals, or as a component in photosensitizers for photodynamic therapy or photocatalysis, warrants investigation. The exploration of its derivatives as potential enzyme inhibitors or as scaffolds in medicinal chemistry also presents an exciting avenue for future research.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-Cyanopyridin-2-yl)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling pyridine derivatives with benzoic acid precursors. For example:
  • Suzuki-Miyaura Cross-Coupling : Use 4-cyanopyridine-2-boronic acid with a bromobenzoic acid derivative under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C .
  • Cyano Group Introduction : Post-functionalization via nucleophilic substitution or condensation reactions, monitored by TLC or HPLC for intermediate purity .
  • Key Variables : Catalyst loading (1–5 mol%), base (K₂CO₃ or NaOAc), and reaction time (12–24 hr) significantly affect yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and cyano/carboxyl group integration .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related benzoic acid-pyridine hybrids (e.g., R-factor < 0.05, single-crystal data) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion validation (e.g., [M+H]⁺ at m/z 265) .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO (stock solutions) and aqueous buffers (pH 7.4). The carboxyl group enhances water solubility at neutral pH, while the cyano group may reduce logP .
  • Biological Assays : Use surfactants (e.g., Tween-80) or co-solvents (e.g., <1% DMSO) to mitigate precipitation in cell culture media .

Advanced Research Questions

Q. How can computational modeling predict the coordination chemistry of this compound in metal-organic frameworks (MOFs)?

  • Methodological Answer :
  • Ligand Property Analysis : DFT calculations (e.g., Gaussian 09) to map electron density on the pyridine N and carboxyl O atoms, predicting binding modes (monodentate vs. bidentate) .
  • MOF Design : Combine with transition metals (e.g., Zn²⁺, Cu²⁺) in solvothermal reactions (DMF, 120°C). Monitor porosity via BET surface area analysis .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Standardization : Control for solvent effects (DMSO concentration ≤0.1%) and cell line variability (e.g., HepG2 vs. HEK293) .
  • Metabolite Profiling : LC-MS to detect degradation products (e.g., hydrolysis of the cyano group) that may skew IC₅₀ values .
  • Dose-Response Validation : Repeat assays with independent synthetic batches to rule out impurity artifacts (e.g., residual Pd catalysts) .

Q. How does the electronic interplay between the cyano and carboxyl groups influence spectroscopic properties?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Compare λmax shifts in polar vs. non-polar solvents. The cyano group’s electron-withdrawing effect red-shifts absorption (e.g., 270 nm → 290 nm in methanol) .
  • IR Spectroscopy : Stretching frequencies for C≡N (~2240 cm⁻¹) and COOH (~1700 cm⁻¹) indicate minimal conjugation between groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.